molecular formula C15H17N3O4 B2623996 diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate CAS No. 59591-74-1

diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate

Cat. No.: B2623996
CAS No.: 59591-74-1
M. Wt: 303.318
InChI Key: XKUWLJGEARABCS-UHFFFAOYSA-N
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Description

Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate is an organic compound with the molecular formula C15H17N3O4 It is a derivative of malonic acid and features an indazole moiety, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with 1H-indazole-3-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the methylene bridge between the indazole and malonate moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[(1H-indol-3-ylamino)methylene]malonate: Similar structure but with an indole moiety instead of indazole.

    Diethyl 2-[(1H-benzimidazol-2-ylamino)methylene]malonate: Contains a benzimidazole moiety.

    Diethyl 2-[(1H-pyrazol-3-ylamino)methylene]malonate: Features a pyrazole moiety.

Uniqueness

Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. The indazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

diethyl 2-[(1H-indazol-3-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-21-14(19)11(15(20)22-4-2)9-16-13-10-7-5-6-8-12(10)17-18-13/h5-9H,3-4H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUWLJGEARABCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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